5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide 5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Brand Name: Vulcanchem
CAS No.: 1031624-46-0
VCID: VC4324962
InChI: InChI=1S/C25H21N5O2/c31-24(26-15-7-10-17-8-3-1-4-9-17)19-13-14-20-21(16-19)30-23(27-25(20)32)22(28-29-30)18-11-5-2-6-12-18/h1-6,8-9,11-14,16,29H,7,10,15H2,(H,26,31)
SMILES: C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5
Molecular Formula: C25H21N5O2
Molecular Weight: 423.476

5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

CAS No.: 1031624-46-0

Cat. No.: VC4324962

Molecular Formula: C25H21N5O2

Molecular Weight: 423.476

* For research use only. Not for human or veterinary use.

5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide - 1031624-46-0

Specification

CAS No. 1031624-46-0
Molecular Formula C25H21N5O2
Molecular Weight 423.476
IUPAC Name 5-oxo-3-phenyl-N-(3-phenylpropyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Standard InChI InChI=1S/C25H21N5O2/c31-24(26-15-7-10-17-8-3-1-4-9-17)19-13-14-20-21(16-19)30-23(27-25(20)32)22(28-29-30)18-11-5-2-6-12-18/h1-6,8-9,11-14,16,29H,7,10,15H2,(H,26,31)
SMILES C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5

Introduction

5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-123triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound belonging to the triazoloquinazoline class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, and a carboxamide group attached to the quinazoline ring. The compound's molecular formula is C25H21N5O2, and it has a molecular weight of 423.5 g/mol .

Synthesis

The synthesis of 5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro- triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step reactions. These may include the formation of the triazoloquinazoline core through condensation reactions, followed by the introduction of the phenyl and phenylpropyl groups. The specific synthesis pathway can vary depending on the starting materials and desired intermediates.

Biological Activities

While specific biological activity data for 5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro- triazolo[1,5-a]quinazoline-8-carboxamide is limited, compounds within the triazoloquinazoline class have shown potential in medicinal chemistry. They are often investigated for their antibacterial, anticancer, and other therapeutic properties due to their ability to interact with biological targets.

Research Findings and Future Directions

Research into triazoloquinazoline derivatives continues to explore their synthesis and biological activities. The presence of a carboxamide group and the fused heterocyclic rings provide opportunities for modifying the compound to enhance its therapeutic potential. Future studies may focus on optimizing the synthesis process, evaluating the compound's pharmacokinetic properties, and assessing its efficacy in preclinical models.

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